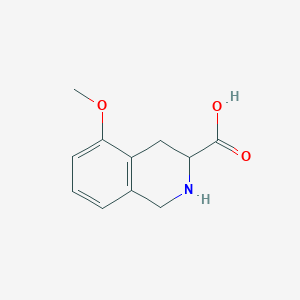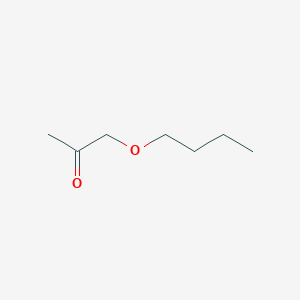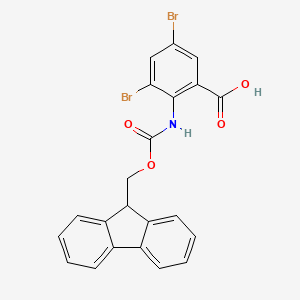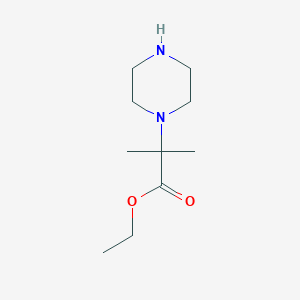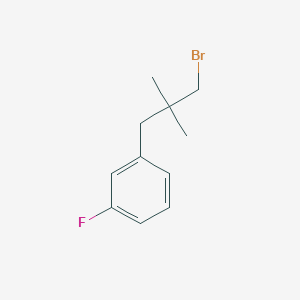
2-(5-Chloro-2,3-dimethoxyphenoxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Chloro-2,3-dimethoxyphenoxy)acetic acid is an organic compound with the molecular formula C10H11ClO5 It is a derivative of phenoxyacetic acid, characterized by the presence of a chloro and two methoxy groups on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Chloro-2,3-dimethoxyphenoxy)acetic acid typically involves the reaction of 5-chloro-2,3-dimethoxyphenol with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
[ \text{5-Chloro-2,3-dimethoxyphenol} + \text{Chloroacetic acid} \xrightarrow{\text{NaOH, reflux}} \text{this compound} ]
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-(5-Chloro-2,3-dimethoxyphenoxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the removal of the chloro group or reduction of the carboxylic acid group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the chloro group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or dechlorinated compounds.
Scientific Research Applications
2-(5-Chloro-2,3-dimethoxyphenoxy)acetic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the synthesis of agrochemicals, pharmaceuticals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Chloro-2,3-dimethoxyphenoxy)acetic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of microbial cell membranes or inhibition of essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-2-phenoxyphenyl)acetic acid
- 2-(4-Chloro-2-(isoxazol-5-yl)phenoxy)acetic acid
- (4-Chloro-2-isopropyl-5-methylphenoxy)acetic acid
Uniqueness
2-(5-Chloro-2,3-dimethoxyphenoxy)acetic acid is unique due to the presence of both chloro and methoxy groups on the phenyl ring, which can influence its reactivity and biological activity. The combination of these functional groups can enhance its solubility, stability, and interaction with biological targets compared to similar compounds.
Properties
Molecular Formula |
C10H11ClO5 |
|---|---|
Molecular Weight |
246.64 g/mol |
IUPAC Name |
2-(5-chloro-2,3-dimethoxyphenoxy)acetic acid |
InChI |
InChI=1S/C10H11ClO5/c1-14-7-3-6(11)4-8(10(7)15-2)16-5-9(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
InChI Key |
XVQUPXANDDHXMO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)Cl)OCC(=O)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![8,8-Difluoro-6-azadispiro[2.0.3^{4}.1^{3}]octane,trifluoroaceticacid](/img/structure/B13540804.png)
